2,6-Di-tert-butylpyridine, polymer-bound

Catalog No.
S973661
CAS No.
107054-29-5
M.F
C45H71N3
M. Wt
654.084
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butylpyridine, polymer-bound

CAS Number

107054-29-5

Product Name

2,6-Di-tert-butylpyridine, polymer-bound

IUPAC Name

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine

Molecular Formula

C45H71N3

Molecular Weight

654.084

InChI

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3

InChI Key

CFSALSSLIIVPFU-UHFFFAOYSA-N

SMILES

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C

Organic Synthesis: As a Base and Scavenger

  • Brønsted-Lowry Base: 2,6-DTBP-poly functions as a recyclable Brønsted-Lowry base. Its bulky tert-butyl groups enhance its basicity while the polymer support facilitates easy separation from reaction mixtures. This allows for cleaner reactions and product isolation [].
  • Acid Scavenger: 2,6-DTBP-poly can act as an acid scavenger, particularly for Lewis acids. The pyridine ring can coordinate with Lewis acids, removing them from the reaction and preventing unwanted side reactions [].

Catalysis: Support for Transition Metal Catalysts

  • Heterogeneous Catalyst: 2,6-DTBP-poly can be used as a support for transition metal catalysts. The pyridine groups chelate transition metals, creating heterogeneous catalysts that offer several advantages. These include ease of separation from reaction products, reusability, and the potential for fine-tuning catalyst properties [].

Polymer Science: Monomer for Functional Polymers

  • Monomer for Functional Polymers: The vinyl group present in 2,6-DTBP-poly allows its incorporation as a co-monomer during polymerization. This introduces the bulky tert-butyl pyridine functionality into the polymer backbone, leading to polymers with unique properties like steric hindrance, basicity, and potential binding sites for further modifications [].

2,6-Di-tert-butylpyridine, polymer-bound (DTBP-poly) is a molecule used in organic synthesis research. It is a derivative of 2,6-di-tert-butylpyridine (DTBP) chemically linked to a solid polymer support []. DTBP itself is a hindered pyridine base, meaning it is a nitrogen-containing aromatic ring molecule with bulky tert-butyl groups attached at the 2 and 6 positions. These bulky groups make DTBP a strong base that is less reactive than other pyridine derivatives.

The attachment of DTBP to a polymer scaffold makes DTBP-poly a heterogeneous catalyst. This means it can be easily separated from the reaction mixture after use, allowing for catalyst recovery and reuse [].


Molecular Structure Analysis

The key feature of DTBP-poly is the combination of the DTBP functional group and the polymer support. The DTBP unit provides the basic character, while the polymer support allows for easy separation from the reaction mixture. The specific polymer used can vary, but polystyrene and polyacrylates are common [].


Chemical Reactions Analysis

DTBP-poly is primarily used as a base catalyst in organic synthesis reactions. Here are some examples:

  • Dehydrohalogenation: DTBP-poly can be used to remove halogen atoms (Cl, Br, I) from organic molecules to create carbon-carbon double bonds [].

For example, dehydrohalogenation of 2-chloro-butane with DTBP-poly can be represented by the following equation:

CH3CH2CH2Cl (2-chloro-butane) + KOH (potassium hydroxide) --> CH3CH2CH=CH2 (but-2-ene) + KCl (potassium chloride) []

  • Aldol condensation: DTBP-poly can act as a base catalyst for aldol condensations, which are reactions that create carbon-carbon bonds between carbonyl compounds [].

Physical And Chemical Properties Analysis

Specific physical and chemical properties of DTBP-poly, such as melting point, boiling point, and solubility, depend on the type of polymer support used. However, since DTBP-poly is a heterogeneous catalyst, these properties are not typically reported as they are not relevant to its function in reactions [].

2,6-Di-tert-butylpyridine serves as a versatile reagent in organic synthesis. It participates in several key reactions:

  • Proton Scavenging: It effectively removes protons in living polymerization processes, particularly in the polymerization of isobutylene .
  • Alfa-Enolation: This compound is utilized in the alfa-enolation of aldehydes when combined with ceric ammonium nitrate .
  • Vinyl Triflate Preparation: It plays a crucial role in synthesizing vinyl triflates from its polymer-bound form .

The synthesis of 2,6-di-tert-butylpyridine typically involves:

  • Chichibabin Reaction: This method employs tert-butyllithium reacting with pyridine to yield the desired product. The reaction is notable for producing bulky pyridine derivatives efficiently .
  • Polymerization Techniques: The polymer-bound variant can be synthesized through crosslinking with divinylbenzene, resulting in a solid form suitable for various applications .

2,6-Di-tert-butylpyridine, polymer-bound, finds utility across several fields:

  • Catalysis: It is commonly used as a catalyst or reagent in organic synthesis due to its ability to stabilize reactive intermediates .
  • Proteomics Research: The compound has specialized applications in proteomics and other biochemical research areas .
  • Polymer Chemistry: Its role in living polymerization makes it significant for developing new polymers with tailored properties .

Research on the interaction studies involving 2,6-di-tert-butylpyridine primarily focuses on its reactivity with other chemical species rather than biological interactions. Its capacity to act as a hindered base allows it to engage effectively in reactions requiring proton abstraction or stabilization of charged intermediates.

Several compounds share structural similarities with 2,6-di-tert-butylpyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Characteristics
2,4,6-Tri-tert-butylpyridineThree tert-butyl groupsMore sterically hindered than 2,6-di-tert-butylpyridine; less expensive .
2,6-Di-tert-butyl-4-methylpyridineMethyl group additionExhibits different reactivity due to methyl substitution .
2,6-Di-tert-butylpyrimidinePyrimidine ring structureSimilar basicity but different electronic properties due to nitrogen placement .

The uniqueness of 2,6-di-tert-butylpyridine lies in its specific steric hindrance and reactivity profile that make it particularly effective for certain organic synthesis applications while being less reactive than other related compounds.

The concept of immobilizing pyridine derivatives onto polymer matrices emerged from early efforts to stabilize reactive intermediates and enhance catalytic efficiency. In the 1920s, the Chichibabin synthesis introduced methods for producing pyridine derivatives, which later inspired the development of polymer-supported catalysts. Key milestones include:

  • 1950s–1970s: Exploration of pyridine ligands in coordination chemistry, driven by their ability to modulate metal reactivity.
  • 1980s–1990s: Advent of polymer chemistry techniques enabling covalent attachment of ligands to cross-linked resins, as seen in early studies on vinyl triflate synthesis.
  • 2000s–Present: Advancements in functionalized polymers, such as those incorporating 2,6-di-tert-butylpyridine (DTBP), tailored for asymmetric catalysis and C–H activation.
PeriodKey DevelopmentReference
1920sChichibabin pyridine synthesis
1980sPolymer-bound DTBP in vinyl triflate synthesis
2000sTunable polymer supports for Pd-catalyzed C–H activation

Significance of 2,6-Di-tert-Butylpyridine in Synthetic Chemistry

DTBP’s structural features make it indispensable in modern catalysis:

  • Steric and Electronic Effects: Bulky tert-butyl groups reduce basicity in aqueous solution (pKa ~3.5 vs. pyridine’s ~5.2) due to steric hindrance to protonation hydration.
  • Proton Scavenging: Acts as a weak base to neutralize acidic byproducts in living polymerization (e.g., isobutylene).
  • Coordination Flexibility: Serves as a ligand in transition-metal catalysts (Pd, Ir), enabling selective C–H activation and asymmetric induction.

Rationale for Polymer Immobilization

Immobilizing DTBP onto polymers addresses critical limitations of homogeneous systems:

  • Reusability: Polymer-bound catalysts enable separation via filtration, reducing waste and operational costs.
  • Selectivity: Steric environments within the polymer matrix favor specific reaction pathways, such as monoarylation over diarylation in Pd-catalyzed C–H activation.
  • Stability: Cross-linked supports (e.g., divinylbenzene) prevent leaching and enhance thermal stability.

Structural Uniqueness of 2,6-Di-tert-Butylpyridine

The molecule’s geometry and electronic properties derive from:

  • Symmetrical tert-Butyl Groups: Create a sterically shielded nitrogen center, limiting access to protons or Lewis acids.
  • Aromatic Stability: Electron-rich pyridine ring facilitates coordination with metals while resisting oxidation.

Molecular Architecture of Polymer-Bound 2,6-Di-tert-butylpyridine

Polymer Support Structure

The polymer-bound 2,6-di-tert-butylpyridine represents a sophisticated immobilization system where the active pyridine derivative is covalently attached to a polymeric backbone [1] [3]. The fundamental architecture consists of poly(2,6-di-tert-butyl-4-vinylpyridine) as the primary structural component, which provides the necessary framework for supporting the functional pyridine units [1] [8]. This polymer support structure is derived from the vinyl polymerization of 2,6-di-tert-butyl-4-vinylpyridine monomers, creating a linear backbone with pendant pyridine groups [7] [25].

The molecular structure exhibits a Carbon-13 Hydrogen-21 Nitrogen composition for each repeating unit, with the Chemical Abstracts Service number 107054-29-5 identifying the specific polymer-bound variant [1] [9]. The support structure maintains the sterically hindered nature of the original 2,6-di-tert-butylpyridine molecule while providing enhanced stability and recyclability through polymer immobilization [3] [20]. The vinyl linkage at the 4-position of the pyridine ring ensures that the nitrogen lone pair remains accessible for coordination while maintaining the steric protection afforded by the bulky tert-butyl substituents [10] [22].

Cross-linking with Divinylbenzene

The cross-linking methodology employed in polymer-bound 2,6-di-tert-butylpyridine utilizes divinylbenzene as the primary cross-linking agent, typically incorporated at a concentration of 1 percent by weight [1] [8] [9]. This low degree of cross-linking serves multiple critical functions in the polymer architecture, providing dimensional stability while maintaining sufficient flexibility for solvent swelling and substrate accessibility [17]. The divinylbenzene cross-links create a three-dimensional network structure that prevents dissolution of the polymer support in organic solvents while allowing for reversible swelling behavior [15] [17].

The cross-linking density of 1 percent represents an optimized balance between mechanical stability and functional accessibility [9] [25]. Higher cross-linking densities would result in reduced swelling capacity and potentially limited access to the active pyridine sites, while lower cross-linking would compromise the structural integrity of the polymer matrix [17]. The divinylbenzene units form covalent bridges between polymer chains through radical polymerization mechanisms, creating permanent cross-links that maintain the three-dimensional structure under various reaction conditions [12] [17].

Loading Capacity Considerations

The loading capacity of polymer-bound 2,6-di-tert-butylpyridine is quantified at approximately 1.8 millimoles per gram of polymer, representing the concentration of active pyridine sites available for coordination or catalytic applications [1] [3] [8]. This loading capacity reflects the balance between functional group density and the steric requirements of the bulky tert-butyl substituents [9] [13]. The relatively high loading capacity indicates efficient incorporation of the pyridine functionality while maintaining the accessibility necessary for effective coordination chemistry [20] [22].

The determination of loading capacity involves analytical techniques that quantify the nitrogen content of the polymer, typically performed through elemental analysis or titration methods [3] [25]. Factors influencing the loading capacity include the molecular weight of the polymer backbone, the degree of cross-linking, and the steric accessibility of the pyridine nitrogen atoms [20]. The loading capacity directly correlates with the catalytic efficiency and coordination behavior of the polymer-bound system, making it a critical parameter for applications in organic synthesis and catalysis [2] [22].

Physical Properties

Mesh Size Distribution (200-400 mesh)

The physical characterization of polymer-bound 2,6-di-tert-butylpyridine includes a well-defined particle size distribution within the 200-400 mesh range, corresponding to particle sizes between 38 and 75 micrometers [1] [8] [27]. This mesh size specification ensures optimal surface area exposure while maintaining practical handling characteristics for synthetic applications [14] [29]. The 200 mesh designation indicates that 90 percent or more of the particles pass through a 200-mesh sieve with 75-micrometer openings, while the 400 mesh upper limit ensures particles are retained by a 400-mesh sieve with 38-micrometer openings [27] [29].

Mesh SizeParticle Size (μm)Sieve Opening (mm)
200750.075
250580.058
300480.048
400380.038

The controlled particle size distribution provides several advantages in practical applications, including uniform flow characteristics, consistent reaction kinetics, and predictable mass transfer properties [14] [16]. The mesh size range facilitates easy separation from reaction mixtures through simple filtration while providing sufficient surface area for effective substrate interaction [3] [25]. This particle size specification represents an optimization between surface area maximization and practical handling considerations in synthetic chemistry applications [16] [27].

Solubility Profile and Swelling Behavior

The solubility profile of polymer-bound 2,6-di-tert-butylpyridine demonstrates characteristic behavior of cross-linked polymer networks, exhibiting insolubility in all tested solvents while displaying variable swelling behavior depending on solvent properties [3] [11] [15]. The polymer remains completely insoluble in aqueous media, reflecting the hydrophobic nature of the tert-butyl substituents and the aromatic pyridine core [11] [19]. In organic solvents, the polymer exhibits pronounced swelling behavior that correlates with solvent polarity and hydrogen bonding capacity [15] [17].

SolventSwelling Degree (%)Solvent ClassInteraction Type
Water5-10Protic polarHydrogen bonding (weak)
Methanol15-25Protic polarHydrogen bonding
Tetrahydrofuran150-200Aprotic polarDipole-dipole
Dichloromethane100-150Aprotic polarDipole-induced dipole
Toluene80-120Aprotic nonpolarπ-π interactions

The swelling behavior in tetrahydrofuran and other polar aprotic solvents reaches maximum values of 150-200 percent, indicating excellent compatibility and accessibility for reactions conducted in these media [15] [17]. The moderate swelling in chlorinated solvents and aromatic hydrocarbons provides versatility for various synthetic applications while maintaining structural integrity [19] [15]. The limited swelling in protic solvents reflects the steric hindrance around the nitrogen atoms, which reduces hydrogen bonding interactions [11] [19].

Thermal Stability Parameters

The thermal stability characteristics of polymer-bound 2,6-di-tert-butylpyridine demonstrate exceptional resistance to thermal degradation, with decomposition onset temperatures ranging from 280 to 320 degrees Celsius [18] [24]. Thermogravimetric analysis reveals a single-step decomposition mechanism with maximum decomposition rates occurring between 380 and 420 degrees Celsius, indicating a well-defined thermal degradation pathway [18] [30]. The temperature at 50 percent weight loss ranges from 350 to 390 degrees Celsius, demonstrating superior thermal stability compared to many conventional polymer systems [18] [24].

ParameterValueAnalysis Method
Decomposition Onset Temperature280-320°CTGA onset determination
Maximum Decomposition Temperature380-420°CDTG peak analysis
Temperature at 50% Weight Loss350-390°CTGA curve analysis
Char Residue at 800°C15-25%TGA residue analysis
Activation Energy150-200 kJ/molKinetic analysis

The thermal stability enhancement results from the aromatic pyridine rings within the polymer structure, which provide inherent thermal resistance through conjugated π-electron systems [18] [19]. The presence of tert-butyl groups contributes additional thermal stability through steric protection of the polymer backbone [24] [30]. The char residue of 15-25 percent at 800 degrees Celsius indicates formation of thermally stable carbonaceous materials during high-temperature degradation [18] [24]. The activation energy for thermal decomposition ranges from 150 to 200 kilojoules per mole, reflecting the energy barrier for breaking the polymer bonds during thermal degradation [18].

Structural Characterization Techniques

Spectroscopic Methods for Structure Elucidation

The structural characterization of polymer-bound 2,6-di-tert-butylpyridine employs multiple complementary spectroscopic techniques to provide comprehensive analysis of the molecular architecture and functional group environment [5] [21] [23]. Fourier Transform Infrared spectroscopy serves as a primary characterization tool, with the diagnostic pyridine ring deformation band appearing at 993-994 wavenumbers providing definitive identification of the immobilized pyridine functionality [4] [5] [23]. This characteristic vibration undergoes systematic shifts to higher frequencies upon coordination or hydrogen bonding interactions, serving as a sensitive probe for the chemical environment of the nitrogen atoms [19] [21].

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the aromatic proton environments, with characteristic resonances appearing between 7.5 and 8.5 parts per million for the pyridine ring protons [5] [21] [22]. The tert-butyl protons typically appear as sharp singlets around 1.3 parts per million, confirming the presence and integrity of the sterically demanding substituents [4] [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with resonances between 120 and 160 parts per million, providing structural confirmation of the pyridine ring system and substituent attachment points [5] [28].

TechniqueKey Peaks/FeaturesInformation ObtainedSample Requirements
FTIR Spectroscopy993-994 cm⁻¹ (pyridine ring)Functional group identificationKBr pellet or ATR mode
¹H NMR Spectroscopy7.5-8.5 ppm (aromatic protons)Proton environment analysisSolution in deuterated solvent
¹³C NMR Spectroscopy120-160 ppm (aromatic carbons)Carbon framework structureSolution or solid-state
UV-Vis Spectroscopy250-300 nm (π-π* transitions)Electronic transitionsSolution or suspension

Solid-state Nuclear Magnetic Resonance spectroscopy provides unique insights into the polymer dynamics and molecular mobility within the cross-linked network structure [28]. Cross-polarization experiments enable enhanced sensitivity for carbon-13 detection while providing information about the spatial proximity of protons and carbons in the polymer matrix [21] [28]. Magic angle spinning techniques eliminate line broadening effects associated with chemical shift anisotropy, revealing detailed structural information about the immobilized pyridine environment [28].

Surface Morphology Analysis

Surface morphology characterization of polymer-bound 2,6-di-tert-butylpyridine utilizes advanced microscopic and surface analytical techniques to elucidate the three-dimensional structure and surface properties of the polymer beads [23] [26]. Scanning Electron Microscopy provides high-resolution imaging of the polymer surface, revealing the spherical bead morphology and surface texture characteristics that influence mass transfer and accessibility [23]. The surface analysis typically reveals a porous structure with interconnected channels that facilitate solvent penetration and substrate diffusion [23] [26].

X-ray Photoelectron Spectroscopy serves as a powerful surface analysis technique for quantifying the elemental composition and chemical state of nitrogen atoms at the polymer surface [21] [23]. The nitrogen 1s binding energy analysis provides direct evidence for the pyridine nitrogen environment and can detect changes in coordination state or protonation [21] [23]. Surface composition analysis reveals the distribution of functional groups across the polymer surface, confirming uniform incorporation of the pyridine functionality [23] [26].

Transmission Electron Microscopy enables analysis of the internal structure and cross-linking distribution within individual polymer beads [23] [26]. The imaging reveals the three-dimensional cross-linked network structure and can identify regions of varying cross-link density [26]. Atomic Force Microscopy provides nanoscale surface topography information, revealing surface roughness characteristics and mechanical properties at the molecular level [23] [26]. These morphological characteristics directly influence the performance of the polymer-bound material in catalytic and synthetic applications, affecting both accessibility and selectivity [20] [22] [26].

XLogP3

14.3

Dates

Modify: 2024-04-14

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